2-Amino-2-thioxoethyl pivalate

Übersicht

Beschreibung

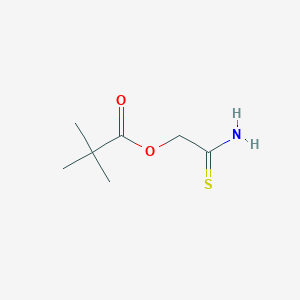

2-Amino-2-thioxoethyl pivalate (CAS RN: 175204-79-2) is a sulfur-containing organic compound with the molecular formula C₇H₁₃NO₂S and a molecular weight of 175.25 g/mol. It is characterized by a thioxoethylamine core esterified with pivalic acid (trimethylacetic acid), resulting in a sterically hindered pivalate group. Key physical properties include a melting point of 84–85°C and a purity range of 95–97% depending on the supplier .

The compound’s structure features:

- An amino group (-NH₂) adjacent to a thione (C=S) group, which confers nucleophilic reactivity.

- A pivalate ester (-O-CO-C(CH₃)₃), known for enhancing hydrolytic stability due to steric hindrance .

This compound is commercially available through suppliers such as Combi-Blocks (purity: 95%, MFCD00204238) and Kanto Reagents (purity: 97%, CAS 49242-24/25), with pricing reflecting its specialized applications in medicinal chemistry and synthetic organic research .

Vorbereitungsmethoden

Synthesis via Acyl Chloride Intermediate

Acyl chlorides are widely employed in esterification and amidation reactions due to their high reactivity. A plausible route to 2-amino-2-thioxoethyl pivalate involves the reaction of pivaloyl chloride with 2-amino-2-thioxoethanol , though the latter’s instability necessitates in situ generation .

Reaction Mechanism

-

Generation of 2-amino-2-thioxoethanol :

-

Esterification with pivaloyl chloride :

Optimization Considerations

-

Solvent selection : Dichloromethane or tetrahydrofuran (THF) is preferred to stabilize reactive intermediates.

-

Temperature : Reactions are typically conducted at 0–5°C to minimize decomposition .

-

Yield challenges : The instability of 2-amino-2-thioxoethanol likely limits yields to <50%, necessitating purification via column chromatography .

Thionation of 2-Aminoethyl Pivalate

This method involves post-esterification modification of an amide precursor to introduce the thioamide group.

Synthetic Pathway

-

Synthesis of 2-aminoethyl pivalate :

-

Thionation using Lawesson’s reagent :

Advantages and Limitations

-

Advantages : Avoids unstable intermediates like 2-amino-2-thioxoethanol.

-

Limitations : Lawesson’s reagent is moisture-sensitive, and over-thionation may produce disulfides .

Nucleophilic Substitution with Thioacetamide

This approach leverages the nucleophilicity of thioacetamide derivatives.

Reaction Steps

-

Deprotonation of thioacetamide :

-

Reaction with pivaloyl chloride :

-

The nucleophilic thioacetamide attacks the electrophilic carbonyl carbon of pivaloyl chloride:

-

.

-

Key Parameters

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-2-thioxoethyl pivalate undergoes various chemical reactions, including:

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, amines

Substitution: Various substituted derivatives

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Amino-2-thioxoethyl pivalate serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique thioxo group allows it to participate in various chemical reactions, including oxidation and reduction.

Key Reactions:

- Oxidation: Converts to sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction: Forms thiols or amines with reducing agents such as lithium aluminum hydride.

- Substitution: Engages in nucleophilic substitution reactions to form derivatives with diverse functional groups.

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Thiols, amines |

| Substitution | Alkyl halides | Various substituted derivatives |

Biological Applications

The compound is instrumental in biological research, particularly in studying enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it valuable for exploring enzyme inhibition and receptor binding.

Mechanism of Action:

- Forms covalent bonds with active site residues of enzymes, inhibiting their activity.

- Participates in hydrogen bonding and electrostatic interactions with receptors, modulating their activity.

Case Study Example:

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.

Medical Research

In the medical field, this compound is being investigated for its potential therapeutic applications. It may serve as an enzyme inhibitor or be used in drug delivery systems due to its favorable interaction properties with biological targets.

Potential Therapeutic Uses:

- Antimicrobial properties have been explored for treating infections.

- Development of controlled release formulations for sustained drug delivery.

Polymer Chemistry

In industry, this compound is utilized for developing new materials and chemical processes. Its reactivity allows it to be incorporated into polymer formulations, enhancing material properties.

Chemical Processes

The compound's unique structure enables it to act as a reagent in various industrial chemical processes, contributing to the efficiency and effectiveness of production methods.

Wirkmechanismus

The mechanism of action of 2-Amino-2-thioxoethyl pivalate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its target .

Molecular Targets and Pathways:

Enzymes: Inhibition of enzyme activity through covalent modification of active site residues.

Receptors: Binding to receptor sites, modulating their activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 2-amino-2-thioxoethyl pivalate with structurally or functionally related compounds, emphasizing differences in reactivity, stability, and applications.

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Compounds

| Compound | Molecular Formula | Molecular Weight | Functional Groups | Key Applications | Stability Features |

|---|---|---|---|---|---|

| This compound | C₇H₁₃NO₂S | 175.25 | Amino, thione, pivalate ester | HNE inhibitors, synthesis | High hydrolytic stability |

| Sivelestat’s pivalate fragment | C₁₁H₁₄N₂O₅S | 286.30 | Sulfamoyl, phenyl, pivalate ester | HNE inhibition | Enhanced enzyme resistance |

| QY-2894 (3-Amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one HCl) | C₉H₈ClN₃OS | 257.70 | Quinazolinone, thione, hydrochloride | Pharmaceutical research | Salt form improves solubility |

| QZ-1875 (5-Amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile) | C₄H₂N₂S₃ | 158.27 | Dithiole, cyano, thione | Material science | Conjugated π-system for optoelectronics |

Key Comparative Findings

(a) Sivelestat’s Pivalate Fragment

- Structural Difference: Sivelestat’s active fragment incorporates a sulfamoylphenyl-pivalate group, whereas this compound lacks the aromatic sulfonamide moiety.

- Biological Activity : Sivelestat is a clinically approved human neutrophil elastase (HNE) inhibitor. Studies suggest that pivalate esters in both compounds improve chemical stability by resisting enzymatic degradation, but Sivelestat’s sulfamoyl group enhances target affinity .

- Synthetic Utility: Unlike Sivelestat’s fragment, this compound’s amino-thione group may act as a directing group in Rh-catalyzed C-H activation reactions, enabling selective functionalization in complex syntheses .

(b) Thione-Containing Heterocycles (QY-2894, QZ-1875)

- Reactivity: QY-2894’s quinazolinone scaffold is tailored for kinase inhibition, while this compound’s linear structure favors esterase-mediated applications.

- Stability: The pivalate group in this compound provides superior hydrolytic stability compared to QZ-1875’s dithiole ring, which is prone to oxidation .

(c) Other Pivalate Esters

- Hydrolytic Resistance: Pivalate esters generally exhibit higher stability than methyl or ethyl esters due to steric protection of the carbonyl group. This property makes this compound suitable for pro-drug formulations requiring delayed release .

Biologische Aktivität

2-Amino-2-thioxoethyl pivalate is an organic compound characterized by its unique structural features, including an amino group, a thioxo group, and a pivalate ester. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and enzymology. Understanding its biological activity involves exploring its mechanisms of action, interactions with biological targets, and applications in therapeutic contexts.

- Molecular Formula : C₇H₁₃NO₂S

- Molecular Weight : 175.25 g/mol

- Melting Point : 84-85 °C

The biological activity of this compound primarily involves its interaction with various molecular targets, particularly enzymes and receptors.

Enzyme Interaction

- Covalent Modification : The thioxo group forms covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This mechanism is crucial for compounds that act as enzyme inhibitors.

- Hydrogen Bonding : The amino group can engage in hydrogen bonding and electrostatic interactions, enhancing the stability of the compound's binding to its target enzymes.

Receptor Binding

The compound may also interact with receptor sites, modulating their activity and influencing downstream signaling pathways. This property suggests potential applications in pharmacology, particularly for conditions related to neurotransmitter systems.

Therapeutic Potential

Research indicates that this compound may serve as a valuable tool in the development of new therapeutic agents. It has been explored for:

- Enzyme Inhibition : As a candidate for developing enzyme inhibitors that could treat various diseases.

- Drug Delivery Systems : Its structural properties may allow it to function effectively in drug delivery applications, particularly for sustained release formulations.

Case Studies and Research Findings

-

Prodrug Development :

A study highlighted the use of this compound in designing prodrugs aimed at enhancing lung tissue retention. The research demonstrated that incorporating this compound into prodrug systems improved the pharmacokinetic profile of muscarinic receptor antagonists, allowing for sustained drug release over extended periods without significant systemic exposure . -

Synthesis and Evaluation :

The synthesis of this compound typically involves esterification reactions under acidic conditions. Its evaluation in biological assays has shown promising results in terms of enzyme inhibition and receptor modulation, suggesting its potential as a lead compound in drug discovery .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-2-thioxoethyl benzoate | Lacks pivalate ester | Limited solubility; different reactivity |

| 4-Bromo-2-(thiomethyl)thiazole | Contains thiazole ring | Altered electronic properties; distinct reactivity |

| Chloromethyl pivalate | Pivalate ester only | Less biological activity compared to thioxo variants |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-2-thioxoethyl pivalate, and how is purity validated?

- Methodological Answer : The compound is synthesized via condensation reactions involving thioamide precursors and pivaloyl chloride. A reported procedure involves coupling diazotized amines with thiophene derivatives in ethanolic sodium acetate buffer (similar to methods for thiophenecarboxylates in ). Purity validation typically employs high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and ≥97% purity, as indicated in supplier specifications ( ). Melting point analysis (mp 84–85°C) serves as a preliminary purity check .

Q. What stability considerations are critical for handling this compound in laboratory settings?

- Methodological Answer : The compound’s thioamide group makes it susceptible to hydrolysis under acidic or basic conditions. Stability studies should include:

- Storage at 2–8°C under inert gas (e.g., nitrogen) to prevent oxidation ( ).

- Regular Fourier-transform infrared (FTIR) spectroscopy to monitor thioamide C=S bond integrity (1600–1550 cm⁻¹ region).

- Thermogravimetric analysis (TGA) to assess decomposition thresholds ( ).

Q. How can researchers optimize reaction yields when using this compound as a building block?

- Methodological Answer : Yield optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility for coupling reactions ( ).

- Catalyst screening : Rhodium-based catalysts (e.g., [RhCl(COD)]₂) may improve regioselectivity in C–H activation reactions ( ).

- Stoichiometric control : Excess pivaloyl derivatives (1.2–1.5 equiv) are recommended to drive reactions to completion ( ).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in heteroatom-directed C–H bond functionalization?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map:

- Electron density at the thioamide sulfur, identifying nucleophilic/electrophilic sites.

- Transition states for Rh-catalyzed C–H activation, comparing directing group efficacy ( ).

- Experimental validation via kinetic isotope effect (KIE) studies to confirm computational predictions .

Q. What strategies resolve contradictions in reported melting points (84–85°C vs. broader ranges) for this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Researchers should:

- Perform differential scanning calorimetry (DSC) to detect polymorph transitions.

- Cross-validate purity using elemental analysis (C, H, N, S) against theoretical values (C₇H₁₃NO₂S: C 48.00%, H 7.44%, N 8.00%, S 18.29%) ( ).

- Use controlled recrystallization (e.g., ethanol/water mixtures) to isolate the dominant crystalline form .

Q. How does the thioamide group in this compound influence its biodegradation profile in environmental studies?

- Methodological Answer : The thioamide moiety may resist microbial degradation compared to oxo analogues. Methodologies include:

- Soil microcosm assays : Monitor degradation via LC-MS/MS, tracking the persistence of the C=S bond.

- QSAR modeling : Relate logP (predicted 1.8–2.2) and bioavailability to environmental half-life (t₁/₂) ( ).

- Comparative studies with structurally similar pivalate esters (e.g., tixocortol pivalate) to identify metabolic pathways .

Q. What experimental designs are suitable for studying the compound’s role in catalytic asymmetric synthesis?

- Methodological Answer : Focus on chiral induction via:

- Chiral auxiliaries : Attach menthol or binaphthyl groups to the amino-thioxoethyl moiety to test enantioselectivity ( ).

- Kinetic resolution : Use lipases (e.g., CAL-B) in esterification reactions to assess stereochemical preferences.

- Circular dichroism (CD) spectroscopy : Monitor chiral center formation during reactions .

Q. Data Analysis and Validation

Q. How should researchers address batch-to-batch variability in spectroscopic data for this compound?

- Methodological Answer :

- Statistical Process Control (SPC) : Use control charts (e.g., X-bar and R charts) to track NMR δ values (e.g., NH₂ at δ 5.8–6.2 ppm) across batches.

- Multivariate analysis : Principal component analysis (PCA) of FTIR/UV-Vis spectra identifies outlier batches ( ).

- Supplier collaboration: Cross-reference CAS RN 49242-24/25 and lot-specific certificates of analysis (CoA) for trace impurities ( ).

Q. What mechanistic insights can be gained from kinetic studies of this compound’s hydrolysis?

- Methodological Answer :

- Pseudo-first-order kinetics : Monitor hydrolysis rates under varying pH (2–12) via UV-Vis at λₘₐₓ ≈ 270 nm.

- Activation parameters : Use the Eyring equation with Arrhenius plots (ln k vs. 1/T) to determine ΔH‡ and ΔS‡.

- Compare with analogous oxo compounds to quantify thioamide’s electronic effects on reactivity .

Q. Ethical and Safety Considerations

Q. What safety protocols are essential for handling this compound given its limited toxicological data?

- Methodological Answer :

- Occupational exposure limits (OELs) : Assume a default OEL of 0.1 mg/m³ based on structural analogs ( ).

- In vitro toxicity screening : Use Ames tests for mutagenicity and MTT assays for cytotoxicity ( ).

- Emergency procedures : Neutralize spills with 5% NaHCO₃ (for acidic degradation products) and consult SDS guidelines ( ).

Eigenschaften

IUPAC Name |

(2-amino-2-sulfanylideneethyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-7(2,3)6(9)10-4-5(8)11/h4H2,1-3H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COULAOZTCJTHOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381945 | |

| Record name | 2-Amino-2-thioxoethyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-79-2 | |

| Record name | Propanoic acid, 2,2-dimethyl-, 2-amino-2-thioxoethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2-thioxoethyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.